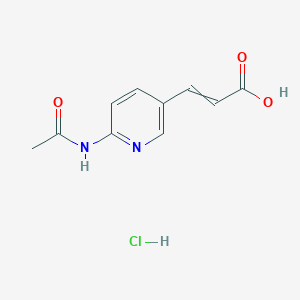
3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride
Vue d'ensemble
Description
3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride, also known as 3-AP, is an organic compound with a molecular formula of C7H10ClNO3. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. 3-AP is used in scientific research as a tool to study various biochemical and physiological processes.
Applications De Recherche Scientifique
Comprehensive Analysis of 3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride Applications
The compound “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is a structurally significant chemical that has potential applications in various fields of scientific research. Below is a detailed analysis of its applications across six distinct fields:
Pharmaceutical Synthesis: This compound serves as a core structure for many pharmaceutical molecules. Its derivatives are used in the synthesis of drugs with a wide range of biological properties. For instance, derivatives of this compound have been utilized in the development of inhibitors for phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which show promise in tumor growth efficacy models .
Cancer Research: In cancer research, the derivatives of this compound have shown different activities toward biological targets, including microbial diseases, viral problems, and various types of cancer cells. The modification of substituents on the pyridine nucleus can lead to compounds with significant anti-cancer properties .
Leukemia Treatment Studies: The compound’s derivatives have been studied for their role in the treatment of chronic myeloid leukemia. They are part of the structure-activity relationship studies of Mitogen Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 and BCR-ABL1 inhibitors, which target leukemic stem cells .
Nonlinear Optics: While not directly related to the exact compound , structurally similar compounds have been investigated for their potential applications in nonlinear optics. These studies involve second and third harmonic generation, which are crucial for developing new materials with specific optical properties .
Late-Stage Functionalization in Organic Synthesis: The compound is also significant in organic synthesis, where it is used for late-stage functionalization. This process is essential for introducing functional groups into complex molecules, which can lead to the discovery of new drugs with enhanced efficacy .
Kinase Inhibition Research: Derivatives of this compound are used in kinase inhibition research. Kinases are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can lead to the development of targeted therapies for diseases like cancer .
Propriétés
IUPAC Name |
3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZHVZGNPWLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
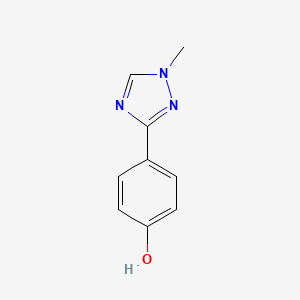


![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
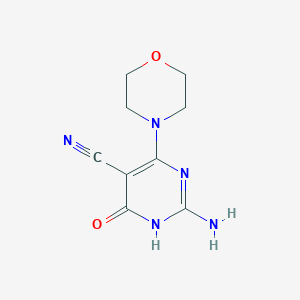
![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
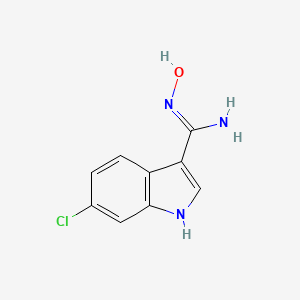
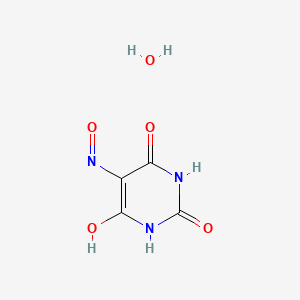

![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)